1-Bromo-6-chloroimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-6-chloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-4-1-9-5(8)2-11(4)3-10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCMDVFWACMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(N=CN21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-29-2 | |
| Record name | 1-BROMO-6-CHLOROIMIDAZO[1,5-A]PYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine
De Novo Synthetic Routes to the Imidazo[1,5-a]pyrazine (B1201761) Core Incorporating Halogenation
The construction of the 1-bromo-6-chloroimidazo[1,5-a]pyrazine core necessitates a carefully orchestrated sequence of reactions, beginning with the synthesis of appropriately substituted precursors followed by regioselective halogenation and concluding with the crucial cyclization step to form the bicyclic system.
The synthesis of the imidazo[1,5-a]pyrazine ring system often begins with substituted pyrazine (B50134) precursors. For the target molecule, a key intermediate would be a 2-aminopyrazine derivative. The introduction of the chlorine atom at the 6-position can be achieved through various chlorinating agents. Conventional reagents for the halogenation of heteroaromatic systems include N-chlorosuccinimide (NCS) and molecular chlorine (Cl2). tcichemicals.com The regioselectivity of this halogenation is dictated by the electronic properties of the pyrazine ring, with the positions most susceptible to electrophilic attack being targeted.
Similarly, bromination at the desired position on the imidazole (B134444) moiety, which will become the 1-position of the final product, is typically accomplished using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br2). tcichemicals.com The timing of these halogenation steps is critical and can occur either on the pyrazine precursor or after the formation of the imidazo[1,5-a]pyrazine core. For instance, regioselective bromination of an existing imidazo[1,2-a]pyrazine (B1224502) ring system with NBS has been shown to be an effective strategy. In some cases, transition-metal-free halogenation methods using sodium chlorite or bromite as the halogen source have been developed for similar heterocyclic systems, offering an alternative route to these halogenated intermediates. nih.govrsc.orgscispace.com
The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers. The reactivity of the heterocyclic core can be modulated by the presence of activating or deactivating groups, which can direct the incoming electrophile to a specific position.
The formation of the imidazo[1,5-a]pyrazine ring is typically achieved through a cyclocondensation reaction. A common approach involves the reaction of a 2-aminopyrazine derivative with a two-carbon synthon, such as an α-haloketone or a related species. For instance, the reaction of 2-amino-5-bromopyridine with a 40% chloroacetaldehyde aqueous solution is a known method for synthesizing 6-bromoimidazo[1,2-a]pyridine, a related heterocyclic system. google.com A similar strategy can be envisioned for the pyrazine analogue.
Another versatile method involves a one-pot, three-component condensation. For example, the iodine-catalyzed reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can afford imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov This approach allows for the introduction of diversity at various positions of the heterocyclic core. The mechanism of such reactions often involves the initial formation of an imine, followed by a [4+1] cycloaddition with the isocyanide and subsequent intramolecular cyclization. rsc.org
Alternative cyclization strategies for related imidazo-fused heterocycles include the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes and copper-catalyzed tandem reactions. organic-chemistry.orgbeilstein-journals.org These methods, while demonstrated on different scaffolds, highlight the breadth of chemical transformations available for the construction of such bicyclic systems.
Functionalization and Derivatization Strategies for this compound
The presence of two distinct halogen atoms at the 1- and 6-positions of the imidazo[1,5-a]pyrazine core offers a rich platform for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and regioselective introduction of various substituents, significantly expanding the chemical space accessible from this key intermediate.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of aryl bromides and chlorides in these reactions is well-established, with the C-Br bond generally being more reactive than the C-Cl bond. This reactivity difference can be exploited for the selective functionalization of this compound.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is widely used for the formation of biaryl structures. libretexts.orgnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple at the more reactive C1-Br position while leaving the C6-Cl position intact. Subsequent, more forcing conditions can then be employed to react the chloro position. The use of bulky phosphine ligands is often crucial for the successful coupling of less reactive aryl chlorides. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the 1-position of this compound. This methodology has been successfully applied to other bromo-substituted heterocyclic systems. researchgate.netnih.govsoton.ac.uk
Buchwald-Hartwig Amination: This reaction is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The selective amination at either the bromo or chloro position can be achieved by tuning the reaction conditions. This reaction has been demonstrated to be effective for the amination of various heteroaryl halides. researchgate.net
Table 1: Palladium-Catalyzed Cross-Coupling Reactions on Dihalogenated Heterocycles
| Reaction Type | Halide Reactivity | Typical Conditions | Product Type |
| Suzuki-Miyaura | I > Br > OTf > Cl | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), boronic acid/ester | Biaryl compounds |
| Sonogashira | I > Br > OTf > Cl | Pd catalyst, Cu(I) cocatalyst, base (e.g., amine), terminal alkyne | Aryl alkynes |
| Buchwald-Hartwig | I > Br > OTf > Cl | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), amine | Aryl amines |
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of halogenated heteroaromatic compounds. youtube.comyoutube.com The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. In the case of this compound, the pyrazine nitrogen atoms act as electron-withdrawing groups, potentially activating the chloro and bromo positions for SNAr.
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgnih.gov This approach involves the deprotonation of a specific C-H bond by a strong base, directed by a nearby functional group. The resulting organometallic intermediate can then be trapped with various electrophiles. For the imidazo[1,5-a]pyrazine system, it has been shown that regioselective metalation can occur at the C3 and C5 positions. acs.orgnih.gov
While the 1- and 6-positions of the target molecule are already functionalized with halogens, directed metalation could potentially be used to introduce substituents at other positions on the ring system, such as C3, C5, or C8, depending on the directing group and reaction conditions. For the related imidazo[1,2-a]pyrazine scaffold, calculation-assisted methods have been used to predict and achieve regioselective metalation. nih.govrsc.org Such computational approaches could also be valuable in designing selective functionalization strategies for this compound.
Chemo- and Regioselectivity Control in Reactions of this compound
The presence of two different halogen atoms at distinct positions on the imidazo[1,5-a]pyrazine core, a bromine at C-1 and a chlorine at C-6, presents both a challenge and an opportunity for selective functionalization. The inherent differences in the reactivity of the C-Br and C-Cl bonds, as well as the electronic nature of the positions they occupy, are the primary factors governing the chemo- and regioselectivity of subsequent transformations.
The C-1 position of the imidazo[1,5-a]pyrazine ring system is part of the electron-rich imidazole moiety, while the C-6 position is on the pyrazine ring. Electrophilic aromatic substitution reactions, such as bromination, are expected to occur preferentially on the imidazole ring. Indeed, the use of N-bromosuccinimide (NBS) is an efficient method for the regioselective bromination of imidazo[1,2-a]pyrazine derivatives at the electron-rich C-3 position, which is analogous to the C-1 position in the imidazo[1,5-a]pyrazine system. This suggests that the bromine atom at the C-1 position of this compound is likely introduced via an electrophilic bromination step.
In contrast, the C-6 position, being on the pyrazine ring and substituted with a chlorine atom, is more susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at this position can be displaced by various nucleophiles. For the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine system, efficient amination at the C-6 position has been demonstrated by treatment with various amines. researchgate.net This highlights the potential for selective functionalization of the C-6 chloro group in this compound via SNAr reactions, leaving the C-1 bromo group intact for subsequent transformations.
The differential reactivity of the C-Br and C-Cl bonds is also crucial in transition-metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Stille, and Heck couplings. This difference in reactivity allows for selective cross-coupling at the C-1 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation or alkylation at the C-1 position without affecting the C-6 chloro substituent. Subsequently, the C-6 chloro group can be targeted for another cross-coupling reaction under more forcing conditions, or it can be subjected to nucleophilic substitution. The influence of the base and the boronic acid in Suzuki cross-coupling reactions on a related 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has been reported, demonstrating the feasibility of such transformations at the C-6 position. researchgate.net
The table below summarizes the expected chemo- and regioselectivity for key reactions of this compound based on the reactivity of analogous heterocyclic systems.
| Reaction Type | Reagents and Conditions | Expected Major Product | Rationale for Selectivity |
| Nucleophilic Aromatic Substitution | Amines, high temperature | 1-Bromo-6-amino-imidazo[1,5-a]pyrazine | The C-6 position on the pyrazine ring is more activated towards nucleophilic attack than the C-1 position on the imidazole ring. |
| Suzuki Cross-Coupling (mild conditions) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), mild base | 1-Aryl-6-chloro-imidazo[1,5-a]pyrazine | The C-Br bond is generally more reactive than the C-Cl bond in Suzuki cross-coupling reactions. |
| Suzuki Cross-Coupling (forcing conditions) | Arylboronic acid, robust Pd catalyst, strong base, high temperature | 1-Bromo-6-aryl-imidazo[1,5-a]pyrazine (if C-1 is blocked) or 1,6-Diaryl-imidazo[1,5-a]pyrazine (if both halogens react) | The C-Cl bond can undergo Suzuki coupling under more vigorous conditions. |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Imidazo[1,5-a]pyrazines
The synthesis of halogenated imidazo[1,5-a]pyrazines, including this compound, traditionally involves multi-step procedures that may utilize hazardous reagents and solvents. The adoption of green chemistry principles is crucial to developing more environmentally benign and sustainable synthetic routes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the reduction of waste.
One of the primary tenets of green chemistry is the use of safer solvents. For the synthesis of related imidazo-heterocycles, the use of eucalyptol, a bio-based and biodegradable solvent, has been reported as a green alternative for multicomponent reactions. researchgate.net The use of aqueous ethanol as a solvent for the synthesis of pyrazolo[1,5-a]pyrimidines under ultrasonic irradiation also represents a greener approach. bme.hu These examples suggest that the synthesis of halogenated imidazo[1,5-a]pyrazines could be optimized by replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives.
Energy efficiency is another important aspect of green chemistry. Microwave-assisted synthesis and sonochemistry are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of ultrasonic irradiation has been shown to improve reaction rates and product yields in the synthesis of 1,3,5-triazine derivatives. mdpi.com These energy-efficient methods could be applied to the cyclization and halogenation steps in the synthesis of this compound.
Furthermore, minimizing waste and improving atom economy are central to green synthesis. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. While specific examples for this compound are not detailed in the provided search results, the general principles of designing more atom-economical routes are applicable.
The following table outlines some green chemistry approaches that could be applied to the synthesis of halogenated imidazo[1,5-a]pyrazines.
| Green Chemistry Principle | Conventional Method | Proposed Green Alternative | Potential Benefits |
| Safer Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane), DMF, DMSO | Water, ethanol, eucalyptol, ionic liquids | Reduced toxicity, improved biodegradability, lower environmental impact. |
| Energy Efficiency | Conventional heating (reflux) for extended periods | Microwave irradiation, ultrasonic irradiation | Shorter reaction times, reduced energy consumption, potentially higher yields. bme.humdpi.com |
| Waste Reduction | Multi-step synthesis with purification of intermediates | One-pot or tandem reactions | Reduced solvent waste, increased overall yield, improved process efficiency. |
| Use of Safer Reagents | Use of hazardous molecular bromine for bromination | N-Bromosuccinimide (NBS) | NBS is a safer and easier-to-handle brominating agent compared to liquid bromine. |
By integrating these green chemistry principles into the synthetic design, the environmental footprint associated with the production of this compound and other halogenated imidazo[1,5-a]pyrazines can be significantly reduced.
Comprehensive Spectroscopic and Structural Elucidation of 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Bromo-6-chloroimidazo[1,5-a]pyrazine in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's atomic framework.
For this compound (C₆H₃BrClN₃), the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. Based on the analysis of related imidazo[1,2-a]pyrazine (B1224502) and pyrazolo[1,5-a]pyrimidine (B1248293) systems, the chemical shifts (δ) for these protons can be predicted. tsijournals.comnih.gov The proton on the imidazole (B134444) ring (H-3) would likely appear as a singlet, while the two protons on the pyrazine (B50134) ring (H-5 and H-7 or H-8 depending on numbering) would exhibit doublet or singlet multiplicity depending on their coupling relationships. The electron-withdrawing effects of the bromine and chlorine atoms would cause these signals to appear at a relatively downfield chemical shift.
The ¹³C NMR spectrum would complement the ¹H data, showing six distinct signals for the six carbon atoms of the bicyclic system. The carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C-1, C-6, and the bridgehead carbons) would be significantly deshielded and appear at lower field.
Hypothetical ¹H and ¹³C NMR Data for this compound
This table is illustrative and based on data from analogous heterocyclic systems.
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | ~115-125 |
| 3 | ~7.5-8.0 (s) | ~110-120 |
| 5 | ~8.0-8.5 (s) | ~140-150 |
| 6 | - | ~130-140 |
| 7 | ~7.8-8.2 (s) | ~125-135 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. While this compound has isolated protons, this technique would be crucial for substituted derivatives where vicinal proton-proton couplings exist.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, it would definitively link the signal for H-3 to the C-3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like this compound, NOESY can help to confirm through-space proximities, which is particularly useful for determining the stereochemistry of more complex derivatives. nih.gov
Single-Crystal X-ray Diffraction: Determination of Solid-State Molecular Conformation and Crystal Packing Architectures
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in publicly available databases, studies on related halogenated heterocyclic compounds and imidazo[1,5-a]pyrazine (B1201761) derivatives demonstrate the power of this technique. nih.govresearchgate.netmdpi.com
The analysis would confirm the planarity of the fused imidazo[1,5-a]pyrazine ring system. Crucially, it would provide exact measurements for the C-Br and C-Cl bond lengths. The crystal packing architecture would likely be dominated by intermolecular interactions such as π-π stacking between the aromatic rings and potential halogen bonding (C-Br···N or C-Cl···N interactions), which are significant in organizing molecules in the solid state. nih.govmdpi.com Understanding these packing forces is vital as they influence the material's physical properties.
Advanced Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. tsijournals.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. guidechem.comcymitquimica.com For C₆H₃BrClN₃, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern for the molecular ion [M]⁺. This pattern, with peaks at M, M+2, and M+4, serves as a clear diagnostic signature for the presence of one bromine and one chlorine atom. docbrown.infoopenstax.org
Predicted Isotopic Pattern for the Molecular Ion of this compound
Calculations are based on the natural abundance of isotopes.
| Ion | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [C₆H₃⁷⁹Br³⁵ClN₃]⁺ | 230.9277 | 100.0 |
| [C₆H₃⁸¹Br³⁵ClN₃]⁺ | 232.9256 | 97.7 |
| [C₆H₃⁷⁹Br³⁷ClN₃]⁺ | 232.9247 | 32.5 |
The fragmentation pathways under electron impact (EI) or other ionization methods provide further structural confirmation. Common fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atoms as radicals (•Br or •Cl) or the loss of small molecules like HCN from the heterocyclic rings. thieme-connect.deyoutube.comlibretexts.org The analysis of these fragment ions helps to piece together the molecular structure.
Vibrational Spectroscopy (FT-IR, Raman): Characterization of Functional Groups and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique offers complementary data for a comprehensive analysis. tsijournals.comrsc.org
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ would contain bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. The C-Cl and C-Br stretching vibrations would be found in the lower frequency "fingerprint" region, typically below 800 cm⁻¹. Computational studies on related imidazo[1,2-a]pyrazinediones have shown good agreement between calculated and experimental IR spectra, supporting the use of theoretical models for spectral prediction. nih.gov
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The combination of both FT-IR and Raman spectra offers a detailed molecular fingerprint that can be used for identification and to study intermolecular interactions. core.ac.uk
Anticipated Vibrational Bands for this compound
This table is illustrative and based on general spectroscopic data for similar functional groups.
| Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| C=N Stretch | 1620 - 1550 | FT-IR, Raman |
| Aromatic C=C Stretch | 1580 - 1400 | FT-IR, Raman |
| Aromatic C-H Bend | 900 - 690 | FT-IR |
| C-Cl Stretch | 800 - 600 | FT-IR, Raman |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (If Applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules—those that are non-superimposable on their mirror images.
This compound is an achiral, planar molecule and therefore would not exhibit a CD or ORD spectrum. This section would only become applicable if chiral derivatives were synthesized, for instance, by introducing a stereocenter in a substituent attached to the imidazo[1,5-a]pyrazine core. In such cases, chiroptical spectroscopy would be essential for determining the absolute configuration of the enantiomers and studying their conformational properties in solution. Currently, no such chiral derivatives have been reported in the surveyed literature.
Computational Chemistry and Advanced Theoretical Investigations of 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-6-chloroimidazo[1,5-a]pyrazine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimal molecular geometry in the ground state. acs.orgorganic-chemistry.org
This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical values provide a reliable model of its three-dimensional structure. For instance, studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have successfully used DFT to correlate theoretical calculations with experimental X-ray crystallography data. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: This data is hypothetical and serves as an example of typical DFT output.)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.88 Å |
| C-Cl Bond Length | ~1.74 Å |
| N-C-N Angle (Imidazole Ring) | ~112° |
| C-N-C Angle (Pyrazine Ring) | ~118° |
Ab Initio Methods for High-Accuracy Energetic and Electronic Property Predictions
For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, would be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) could provide more refined predictions of the molecule's energy and electronic properties. researchgate.net These calculations are computationally more intensive but offer a deeper understanding of electron correlation effects, which are important for predicting reaction barriers and interaction energies.
Molecular Dynamics (MD) Simulations: Conformational Landscapes, Dynamic Behavior, and Intermolecular Interactions
While this compound is a relatively rigid molecule, MD simulations would be invaluable for understanding its behavior in solution or within a biological system. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and intermolecular interactions. Such simulations have been used to study how related imidazo[1,2-a]pyrazine (B1224502) derivatives bind to biological targets like viral nucleoproteins. nih.gov The simulation would reveal how the bromo- and chloro-substituents influence interactions with surrounding solvent molecules or potential binding partners.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is crucial for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its reactivity in, for example, nucleophilic aromatic substitution reactions. DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which explains reaction kinetics. Studies on the metalation of imidazo[1,5-a]pyrazines have utilized quantum mechanical calculations to rationalize observed regioselectivity, a task for which this method is well-suited. acs.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: Prediction of Chemical Reactivity and Physical Properties based on Computational Descriptors
QSPR models establish a mathematical relationship between the structural features of a molecule and its properties. For a series of related imidazo[1,5-a]pyrazine (B1201761) derivatives, QSPR could be used to predict properties like boiling point, solubility, or even biological activity based on calculated descriptors. A study on 8-amino-imidazo[1,5-a]pyrazine derivatives successfully employed 3D-QSAR models to understand their activity as Bruton's tyrosine kinase inhibitors. japsonline.com For this compound, descriptors would include electronic properties (like HOMO/LUMO energies), steric factors, and hydrophobicity.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The molecular electrostatic potential (MESP) surface is a vital tool for understanding and predicting noncovalent interactions. chemrxiv.org The MESP map of this compound would visualize the charge distribution across the molecule.
Mechanistic Interrogations of Chemical Reactivity and Molecular Interactions Involving 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine
Detailed Mechanistic Pathways of Halogen-Mediated Reactions (Nucleophilic Substitution, Metalation, Cross-Coupling)
The presence of two different halogen atoms on the imidazo[1,5-a]pyrazine (B1201761) core at positions 1 and 6 dictates the regioselectivity and mechanistic pathways of various transformations. The inherent electronic properties of the heterocyclic system, coupled with the nature of the halogens, allow for a range of reactions, including nucleophilic substitution, metalation, and cross-coupling.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the 1-Bromo-6-chloroimidazo[1,5-a]pyrazine scaffold are anticipated to proceed via an SNAr (Substitution Nucleophilic Aromatic) mechanism. The electron-deficient nature of the pyrazine (B50134) ring, further accentuated by the electron-withdrawing effects of the chloro and bromo substituents, facilitates the attack of nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond is a key consideration. Generally, the C-Br bond is more labile than the C-Cl bond in nucleophilic aromatic substitution, suggesting that substitution will preferentially occur at the C1 position. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity. For instance, with strong, hard nucleophiles, reaction at the more electron-deficient carbon might be favored, while softer nucleophiles might preferentially react at the carbon bearing the better leaving group (bromine).
Metalation:
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic systems. In the case of this compound, metalation can be achieved using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium. The regioselectivity of this process is governed by the directing ability of the substituents and the inherent acidity of the ring protons. The nitrogen atoms in the imidazo[1,5-a]pyrazine ring system can act as directing groups. Halogen-metal exchange is also a probable pathway, particularly with organolithium reagents. The greater reactivity of the C-Br bond compared to the C-Cl bond in halogen-metal exchange suggests that lithiation would likely occur at the C1 position, leading to the formation of 1-lithio-6-chloroimidazo[1,5-a]pyrazine. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C and C-heteroatom bond formation. acs.org The di-halogenated nature of this compound makes it an excellent substrate for sequential or selective cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-imidazo[1,5-a]pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the Pd(0) catalyst allows for selective coupling at the C1 position. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve mono-arylation/vinylation at C1, leaving the C6-Cl bond intact for subsequent transformations. For instance, studies on the related 6-bromo-2-methyl- and 2-(4-fluorophenyl)imidazo[1,2-a]pyridines have shown efficient Suzuki-type cross-coupling, while the unsubstituted 6-Br derivative was less reactive, highlighting the influence of substituents on reactivity. researchgate.net
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. Similar to the Suzuki coupling, the C1-Br bond is expected to be more reactive than the C6-Cl bond, allowing for selective alkynylation at the C1 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of primary or secondary amines. Again, the selectivity is anticipated to favor the C1 position.
Heck Coupling: This reaction allows for the introduction of alkene substituents. The regioselectivity is again expected to favor the more reactive C1-Br bond.
The differential reactivity of the two halogen atoms provides a strategic advantage in the synthesis of complex, polysubstituted imidazo[1,5-a]pyrazine derivatives.
Influence of Halogen Atoms (Bromine and Chlorine) on Aromaticity, Electron Density Distribution, and Regioselectivity
The bromine and chlorine atoms at the C1 and C6 positions, respectively, exert a significant influence on the electronic properties of the imidazo[1,5-a]pyrazine ring system.
Aromaticity and Electron Density Distribution:
Computational studies, such as Density Functional Theory (DFT) calculations, can provide a more quantitative picture of the electron distribution. The molecular electrostatic potential (MEP) map would likely show regions of positive potential (electron deficiency) around the carbon atoms bonded to the halogens and the nitrogen atoms, and regions of negative potential (electron richness) associated with the lone pairs of the nitrogen atoms.
Regioselectivity:
The positions of the bromine and chlorine atoms are crucial in determining the regioselectivity of various reactions.
Electrophilic Substitution: While the electron-deficient nature of the ring generally disfavors electrophilic aromatic substitution, if forced, the reaction would likely occur at the positions of highest electron density. The directing effects of the fused imidazole (B134444) ring and the deactivating effects of the halogens would need to be considered.
Nucleophilic Substitution and Cross-Coupling: As discussed in section 5.1, the regioselectivity is primarily governed by the relative lability of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst. This difference in reactivity allows for selective functionalization at the C1 position.
Metalation: In directed metalation, the regioselectivity is influenced by the directing metalating groups (the nitrogen atoms) and the acidity of the C-H bonds, which is increased by the proximity of the electron-withdrawing halogens.
A hypothetical reactivity map for this compound can be summarized in the following table:
| Position | Halogen | Expected Reactivity in Cross-Coupling | Expected Site of Nucleophilic Attack |
| C1 | Bromine | More reactive | More likely |
| C6 | Chlorine | Less reactive | Less likely |
This differential reactivity is a cornerstone for the strategic synthesis of complex molecules based on this scaffold.
Photochemical and Thermal Reactivity Profiles of the Imidazo[1,5-a]pyrazine System
The photochemical and thermal reactivity of this compound is an area that warrants further investigation. However, based on the general behavior of related N-heterocyclic compounds and halogenated aromatics, some predictions can be made.
Photochemical Reactivity:
Upon absorption of UV light, halogenated aromatic compounds can undergo homolytic cleavage of the carbon-halogen bond to generate a radical intermediate. In the case of this compound, the C-Br bond, being weaker than the C-Cl bond, is more likely to undergo photolysis. This would lead to the formation of an imidazo[1,5-a]pyrazinyl radical at the C1 position. This radical could then participate in various reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species.
The fused imidazo[1,5-a]pyrazine ring system itself can exhibit photochemical reactivity, such as electrocyclization or rearrangement reactions, depending on the substitution pattern and the irradiation wavelength. The presence of the halogen atoms could influence the quantum yields and the nature of the photoproducts.
Thermal Reactivity:
This compound is expected to be a thermally stable compound, as is typical for aromatic heterocyclic systems. At very high temperatures, decomposition would likely occur, potentially involving the loss of the halogen atoms. The relative thermal stability of the C-Br and C-Cl bonds would influence the decomposition pathway.
In the presence of other reagents, thermal reactions can be initiated. For example, thermally induced nucleophilic substitution reactions could occur, with the regioselectivity potentially differing from that observed under milder conditions. Decarboxylation or other elimination reactions could also be possible if appropriate functional groups are present on the ring.
Investigation of Intermolecular Interactions and Self-Assembly Properties for Supramolecular Chemistry Applications
The presence of halogen atoms and nitrogen atoms in this compound provides opportunities for various non-covalent interactions, which are fundamental to supramolecular chemistry.
Intermolecular Interactions:
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net The strength of the halogen bond depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. In this compound, both the bromine and chlorine atoms can participate in halogen bonding with suitable acceptors like Lewis bases (e.g., lone pairs of nitrogen or oxygen atoms).
Hydrogen Bonding: Although the parent molecule does not have any classical hydrogen bond donors, derivatives with amino or hydroxyl groups could participate in strong hydrogen bonding. The nitrogen atoms of the imidazo[1,5-a]pyrazine ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic imidazo[1,5-a]pyrazine ring can participate in π-π stacking interactions with other aromatic systems. The geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electrostatic interactions arising from the polarized C-X and C-N bonds.
The interplay of these interactions can lead to the formation of well-defined supramolecular architectures in the solid state. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystal structures, could provide valuable insights into the nature and extent of these interactions. rsc.org
Self-Assembly and Supramolecular Chemistry Applications:
The ability of this compound to engage in specific and directional non-covalent interactions makes it a promising building block for the design of supramolecular assemblies. By modifying the substituents on the ring, it is possible to tune the intermolecular interactions and control the self-assembly process. This could lead to the formation of materials with interesting properties, such as liquid crystals, porous materials for gas storage, or components for molecular recognition and sensing.
Role as a Chemical Ligand or Catalyst Precursor in Transition Metal Chemistry (Focusing on Chemical Reactivity)
The nitrogen atoms in the imidazo[1,5-a]pyrazine ring possess lone pairs of electrons and can therefore act as ligands to coordinate with transition metal ions. This coordination chemistry opens up possibilities for the use of this compound and its derivatives in catalysis and materials science.
Ligand Properties:
The imidazo[1,5-a]pyrazine scaffold can act as a bidentate or a monodentate ligand. The two nitrogen atoms in the pyrazine ring (N5 and N7) and the nitrogen atom in the imidazole ring (N2) are potential coordination sites. The coordination mode will depend on the metal ion, the solvent, and the steric and electronic effects of the substituents on the ring. The presence of the electron-withdrawing halogen atoms will reduce the basicity of the nitrogen atoms, which may affect their coordination ability.
Transition Metal Complexes and Catalysis:
The formation of coordination complexes with transition metals such as palladium, platinum, ruthenium, rhodium, and iridium can lead to catalysts with novel reactivity and selectivity. For example, ruthenium complexes of N-heterocyclic ligands are known to be active catalysts for a variety of organic transformations, including hydrogenation, transfer hydrogenation, and C-C bond formation.
The this compound ligand could be used to synthesize:
Homogeneous Catalysts: The metal complexes could be soluble in organic solvents and used as catalysts for a range of reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents to optimize the catalytic activity and selectivity.
Catalyst Precursors: The compound itself can serve as a precursor for the in-situ generation of a catalytically active species. For example, in a cross-coupling reaction, the imidazo[1,5-a]pyrazine could coordinate to the palladium catalyst and influence its performance.
The investigation of the coordination chemistry of this compound and the catalytic activity of its metal complexes is a promising area for future research.
Structure Reactivity Relationship Srr Studies on 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine and Its Analogues Conceptual/chemical Focus
Design Principles for Modulating Chemical Reactivity and Selectivity via Structural Modifications
The chemical behavior of the imidazo[1,5-a]pyrazine (B1201761) core can be strategically modulated by introducing various substituents. The design principles for altering its reactivity and selectivity hinge on the deliberate modification of its electronic and steric properties.
Key design strategies include:
Introduction of Electron-Withdrawing and Electron-Donating Groups: The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions on the bicyclic ring system can significantly alter the electron density distribution, thereby influencing its susceptibility to electrophilic or nucleophilic attack. For instance, in the related imidazo[1,2-b]pyridazine (B131497) series, the nature of the substituent at the 2-position was found to be crucial in directing nitration reactions. researchgate.net
Halogen Substitution: The presence of halogens, such as the bromine at C1 and chlorine at C6 in the parent compound, provides handles for cross-coupling reactions. The reactivity of these halogenated positions can be fine-tuned. Studies on related chloro-substituted imidazo[1,2-b]pyridazines have shown that Suzuki cross-coupling reactions can be influenced by the choice of catalyst and base. researchgate.net
Steric Hindrance: The introduction of bulky substituents can sterically hinder certain reaction sites, thereby directing reactions to less encumbered positions. This principle is fundamental in achieving regioselectivity in synthetic transformations.
Modification of the Imidazole (B134444) and Pyrazine (B50134) Rings: While the focus is on the imidazo[1,5-a]pyrazine core, insights can be drawn from related systems. For example, in pyrazolo[1,5-a]pyrimidines, the core itself can exhibit π-amphoteric properties, acting as both a π-donor and π-acceptor, a behavior that can be modulated by substituents. nih.gov
Impact of Substituent Effects (Electronic, Steric) on the Chemical Behavior of the Imidazo[1,5-a]pyrazine Core
The electronic and steric effects of substituents are paramount in dictating the chemical behavior of the imidazo[1,5-a]pyrazine nucleus. rsc.orgnih.gov
Electronic Effects:
The electronic nature of substituents directly influences the reactivity of the imidazo[1,5-a]pyrazine system.
Electron Density: EDGs increase the electron density of the ring system, making it more susceptible to electrophilic substitution and potentially enhancing its fluorescence quantum yield in photophysical applications. Conversely, EWGs decrease the electron density, favoring nucleophilic attack and often leading to a red-shift in absorption and emission spectra.
Acidity/Basicity: Substituents can modulate the pKa of the nitrogen atoms within the imidazole and pyrazine rings, affecting their ability to be protonated or to participate in hydrogen bonding. This is a critical factor in designing fluorescent pH sensors, where protonation/deprotonation events lead to observable changes in fluorescence. rsc.org
Metalation: The position of metalation can be directed by the electronic effects of existing substituents. Studies on imidazo[1,5-a]pyrazines have demonstrated regioselective C3-metalation and C5/C3-dimetalation, which can be rationalized by quantum mechanical calculations. nih.gov
Steric Effects:
Steric hindrance plays a crucial role in controlling the regioselectivity of reactions and influencing molecular conformation.
Reaction Site Accessibility: Bulky groups can block access to adjacent positions, forcing reagents to attack alternative, less sterically hindered sites. This is a powerful tool for achieving selective functionalization of the imidazo[1,5-a]pyrazine core.
Molecular Packing: In the solid state, steric factors heavily influence how molecules pack in the crystal lattice. This is particularly important for materials science applications where properties like solid-state fluorescence are dependent on intermolecular interactions. nih.gov
Rational Design of Chemical Probes for Investigating Reaction Pathways or Material Science Applications
The tunable properties of the imidazo[1,5-a]pyrazine scaffold make it an excellent candidate for the rational design of chemical probes. rsc.orgnih.gov Such probes are designed with specific functionalities to interact with their environment in a detectable way, providing insights into biological processes or serving as components in advanced materials. rsc.org
For Investigating Reaction Pathways:
Reporter Groups: The imidazo[1,5-a]pyrazine core can be functionalized with reporter groups that undergo a measurable change (e.g., colorimetric or fluorescent) upon reacting with a specific analyte or participating in a particular reaction.
Reactive Moieties: Introducing specific reactive groups allows the probe to covalently bind to target molecules, enabling the study of reaction mechanisms or the identification of binding partners.
For Material Science Applications:
Luminescent Materials: The inherent fluorescence of many imidazo[1,5-a]pyrazine derivatives can be fine-tuned through substituent effects to create materials with specific emission colors and high quantum yields for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org
Sensors: By incorporating recognition elements, imidazo[1,5-a]pyrazine-based probes can be designed as highly sensitive and selective sensors for ions, pH, or volatile organic compounds. rsc.org The change in the photophysical properties of the probe upon binding to the analyte forms the basis of the sensing mechanism.
Anti-Counterfeiting: The strong solid-state emission of certain derivatives makes them suitable for use in security inks and other anti-counterfeiting technologies. rsc.org
Correlation between Molecular Structure and Spectroscopic Signatures (e.g., solvatochromism, fluorescence)
A key feature of many imidazo[1,5-a]pyrazine analogues is the strong correlation between their molecular structure and their spectroscopic properties, particularly solvatochromism and fluorescence. nih.gov
Solvatochromism:
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that have a significant change in dipole moment between their ground and excited states.
Push-Pull Systems: The introduction of an electron-donating group (push) and an electron-withdrawing group (pull) on the imidazo[1,5-a]pyrazine core can create a molecule with a large ground-state dipole moment. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, leading to an even larger excited-state dipole moment.
Solvent Polarity: In polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum. The magnitude of this shift often correlates with the polarity of the solvent. This property is valuable for developing probes that can report on the polarity of their microenvironment, such as within a cell membrane. nih.gov
Fluorescence:
The fluorescence properties of imidazo[1,5-a]pyrazine derivatives are highly tunable through structural modifications.
Quantum Yield: The efficiency of the fluorescence process, known as the quantum yield, can be enhanced or quenched by the choice of substituents. Electron-donating groups often increase the quantum yield, while heavy atoms like bromine or iodine can decrease it through the heavy-atom effect.
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift. Large Stokes shifts are desirable for many applications, as they minimize self-absorption and improve the signal-to-noise ratio in fluorescence measurements. Donor-acceptor type structures often exhibit large Stokes shifts due to the significant geometric relaxation that occurs in the excited state. rsc.org
Lifetime: The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another important parameter that can be influenced by the molecular structure and the local environment. nih.gov
Interactive Data Table: Spectroscopic Properties of Imidazo[1,5-a]pyrazine Analogues
Below is a conceptual data table illustrating how spectroscopic properties might vary with structural modifications. Note: The values are hypothetical and for illustrative purposes.
| Compound | Substituent at C1 | Substituent at C6 | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| A | -Br | -Cl | Toluene | 350 | 450 | 0.30 |
| B | -Br | -Cl | Acetonitrile | 355 | 480 | 0.25 |
| C | -N(CH₃)₂ | -Cl | Toluene | 380 | 490 | 0.75 |
| D | -N(CH₃)₂ | -Cl | Acetonitrile | 390 | 550 | 0.60 |
| E | -Br | -CN | Toluene | 360 | 470 | 0.20 |
| F | -Br | -CN | Acetonitrile | 365 | 510 | 0.15 |
Future Research Directions and Identified Knowledge Gaps in 1 Bromo 6 Chloroimidazo 1,5 a Pyrazine Chemistry
Exploration of Novel and Undiscovered Reaction Pathways and Synthetic Methodologies
The existing synthetic routes to the imidazo[1,5-a]pyrazine (B1201761) core, while effective, represent only a fraction of the potential methodological landscape. A significant knowledge gap lies in the development of highly divergent and efficient syntheses that allow for broad substituent diversity. Future research should focus on:
Multicomponent Reactions (MCRs): There is an opportunity to develop novel MCRs that construct the imidazo[1,5-a]pyrazine skeleton in a single, atom-economical step. A two-step approach involving a three-component reaction followed by a base-assisted intramolecular cyclization has been successful for creating related scaffolds and could be adapted. rsc.org This would enable the rapid generation of libraries of complex derivatives from simple starting materials.
Novel Cyclization Strategies: Beyond traditional methods, exploring new intramolecular cyclization cascades to form the bicyclic core is a promising avenue. This includes investigating transition-metal-catalyzed or radical-mediated pathways that may offer alternative regioselectivity and functional group tolerance.
Advanced Metalation Strategies: While classical electrophilic substitution reactions have been studied on the parent ring system, modern directed metalation techniques remain underexplored for the 1-bromo-6-chloro derivative. acs.org The development of directed ortho-metalation (DoM) or remote metalation strategies could provide precise control over functionalization at specific C-H bonds, complementing the reactivity of the existing halogen handles. acs.org
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Electrochemistry, Photoredox Catalysis)
The application of modern synthetic technologies to the synthesis and modification of 1-Bromo-6-chloroimidazo[1,5-a]pyrazine is a largely untapped area. Integrating these technologies could overcome limitations of traditional batch chemistry, such as reaction times, yields, and safety profiles.
Flow Chemistry: The continuous processing nature of flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing. This could be instrumental in optimizing hazardous or highly exothermic reactions, improving the scalability and reproducibility of the synthesis of this compound and its derivatives.
Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, often leading to unique reactivity and cleaner reaction profiles. The successful electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines demonstrates the potential of this technology. rsc.org Future work could explore the electrochemical activation of the this compound core to facilitate novel C-C or C-N bond formations.
Photoredox Catalysis: As a powerful tool for generating radical intermediates under mild conditions, photoredox catalysis has revolutionized organic synthesis. nih.gov This technology could be applied to the this compound scaffold for reactions such as C-H functionalization, dehalogenation, or cross-coupling reactions, enabling transformations that are difficult to achieve with conventional thermal methods.
Advanced Predictive Modeling and Machine Learning Applications in Heterocyclic Synthesis and Reactivity
The use of computational tools to predict reaction outcomes and design novel molecules is becoming increasingly prevalent in chemistry. Applying these methods to the this compound system could accelerate discovery.
Reactivity Prediction: Machine learning (ML) models can be trained on existing chemical data to predict the reactivity of different sites on a molecule. nih.govresearchgate.net For this compound, ML could predict the relative reactivity of the C-Br versus the C-Cl bond in various cross-coupling reactions, guiding experimental design and saving resources. However, it is crucial to recognize that the accuracy of these models is highly dependent on the quality and breadth of the training data. acs.org
Retrosynthesis and Pathway Design: Advanced algorithms, including those based on transfer learning, are being developed to predict synthetic routes for complex heterocyclic molecules. chemrxiv.org Applying such models could suggest novel and non-intuitive synthetic pathways to this compound and its derivatives.
Virtual Screening and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity or material properties of virtual compounds. researchgate.net By generating a virtual library of derivatives of this compound, researchers could use these models to identify candidates with high potential for specific applications before committing to their synthesis. nih.govproquest.com
Development of Novel Materials or Supramolecular Assemblies Incorporating the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyridine (B1214698) scaffold, a close structural relative of the pyrazine (B50134) system, has shown significant promise in materials science. rsc.org This suggests that the imidazo[1,5-a]pyrazine core is a valuable, yet underutilized, building block for functional materials.
Luminescent Materials: Imidazo[1,5-a]pyridine derivatives have been developed as highly effective fluorophores for applications in optoelectronic devices like OLEDs and as chemical sensors. rsc.orgrsc.org A significant knowledge gap exists in the photophysical properties of the imidazo[1,5-a]pyrazine system. The 1-bromo-6-chloro derivative serves as an ideal starting point for creating novel donor-π-acceptor dyes by using the halogen atoms as handles for attaching various electroactive groups, potentially leading to materials with unique emissive properties.
Supramolecular Chemistry: The nitrogen atoms within the imidazo[1,5-a]pyrazine ring system offer sites for hydrogen bonding and metal coordination. This presents an opportunity to design and synthesize complex supramolecular structures, such as metal-organic frameworks (MOFs) or self-assembling molecular cages. The bromo- and chloro-substituents can be further functionalized to direct the assembly process.
Anti-Counterfeiting and Sensing: The development of fluorophores with properties like aggregation-induced emission or acidochromism is highly valuable for security and sensing applications. rsc.org Research into derivatives of this compound could yield novel compounds suitable for use in anti-counterfeiting inks or as chemosensors for detecting specific analytes.
Uncharted Chemical Space and Potential for Innovative Derivatization
The true potential of this compound lies in the vast, uncharted chemical space that can be accessed through its derivatization. The two distinct halogen atoms provide orthogonal handles for a wide array of chemical transformations.
Selective Cross-Coupling: A major knowledge gap is the selective functionalization of the C1-Br and C6-Cl bonds. Future research should systematically investigate the differential reactivity of these positions in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Stille). Achieving high selectivity would allow for the programmed, stepwise synthesis of highly complex and multifunctional molecules. The reactivity of related chloro-substituted heterocyclic systems in Suzuki cross-coupling has been demonstrated, suggesting this is a viable path. researchgate.net
Library Synthesis: The development of robust and selective derivatization protocols would enable the creation of large chemical libraries based on the imidazo[1,5-a]pyrazine scaffold. These libraries are invaluable for high-throughput screening campaigns in drug discovery and materials science. Recent work on related imidazo[1,2-a]pyrazines has shown that substitutions at various positions can significantly influence biological activity, highlighting the importance of exploring diverse derivatization patterns. tsijournals.com
Novel Functional Group Interconversions: Beyond cross-coupling, the bromo and chloro substituents can be transformed into a variety of other functional groups. Exploring these transformations, such as conversion to organometallic reagents, cyano groups, or amino groups, would further expand the accessible chemical space and provide entry points to novel classes of imidazo[1,5-a]pyrazine derivatives. The process of derivatization is key to modifying a compound's properties for specific analytical or functional purposes. researchgate.netmdpi-res.com
Q & A
Q. What are the established synthetic routes for 1-Bromo-6-chloroimidazo[1,5-a]pyrazine?
A common method involves halogenation using N-bromosuccinimide (NBS) . For example, bromination of 4-chloropyrazolo[1,5-a]pyrazine derivatives in anhydrous acetonitrile under reflux conditions yields 2-bromo-4-chloro derivatives (e.g., compound 2j in ). Subsequent iodination or nitration can further modify the core structure. Nucleophilic substitution with sodium methoxide or other agents introduces additional functional groups .
Q. How is the structural identity of this compound confirmed post-synthesis?
Key techniques include:
- 1H/13C NMR to verify proton environments and carbon frameworks (e.g., δ = 8.91 ppm for H-7 in ).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z = 359 [M + H]+ in ).
- Elemental analysis to validate stoichiometry (e.g., C, H, N percentages in ).
- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹ in ) .
Q. What are the primary medicinal applications of imidazo[1,5-a]pyrazine derivatives?
These derivatives are explored as:
- Kinase inhibitors (e.g., PDE2 inhibitors in ).
- Antimicrobial agents targeting Mycobacterium tuberculosis Eis proteins ().
- Antitumor agents (e.g., pyrazolo[1,5-a]pyrazine derivatives with IC₅₀ values <5 µM in ) .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence reaction kinetics in imidazo[1,5-a]pyrazine functionalization?
Electron-withdrawing groups (e.g., cyano, methoxycarbonyl) at position 4 accelerate carbene insertion reactions by increasing the electrophilicity of the core. For instance, 4-cyano derivatives achieve 50% yield at room temperature, while electron-donating groups (e.g., methoxy) require elevated temperatures (70–90°C) for comparable yields . Systematic studies using substituent pKa (DMSO) calculations can predict reactivity trends .
Q. How can researchers resolve contradictory biological activity data in imidazo[1,5-a]pyrazine-based inhibitors?
Contradictions often arise from substituent positioning or aromaticity disruption . For example:
- In Eis inhibition (), replacing the phenyl ring (R1) with ethyl reduces activity 25-fold, highlighting the need for π-π interactions.
- Antitumor efficacy variations () suggest structure-activity relationship (SAR) studies to optimize R1/R2 substituents. Use crystallography (e.g., X-ray in ) to validate binding pocket interactions .
Q. What strategies optimize bromine introduction at specific positions on the imidazo[1,5-a]pyrazine core?
Q. Why do certain derivatives exhibit unexpected reactivity in cross-coupling reactions?
Steric hindrance from bulky substituents (e.g., trimethylsilyl groups in ) or electronic deactivation (e.g., nitro groups) can impede metal-catalyzed coupling. Pre-functionalization with directing groups (e.g., boronate esters) or using Pd(0)/XPhos systems may mitigate these issues .
Q. How can researchers address inconsistencies in NMR spectra of halogenated derivatives?
- Dynamic proton exchange : Use low-temperature NMR to resolve broadened peaks.
- Isotopic labeling : ¹³C-enriched samples clarify carbon environments.
- 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals, as demonstrated for compound 3e in .
Methodological Recommendations
- Synthetic Design : Prioritize electron-accepting substituents for carbene insertion ().
- Biological Assays : Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for inhibitors ().
- Data Analysis : Employ multivariate statistical models to deconvolute substituent effects on bioactivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
